(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxy-3-prop-2-enylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-4-9-5-3-6-10(12(9)16)7-11(8-14)13(15)17/h2-3,5-7,16H,1,4H2,(H2,15,17)/b11-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFVQVDXWIVZHI-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=C(C#N)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide, also referred to as ACH-001, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article summarizes the biological activities associated with ACH-001, focusing on its anticancer and antibacterial properties, mechanisms of action, and relevant case studies.
ACH-001 has demonstrated significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanisms include:
- Disruption of Cell Cycle Progression : ACH-001 interferes with the normal cell cycle, leading to cell cycle arrest.
- Induction of Apoptosis : The compound promotes programmed cell death through various apoptotic pathways, potentially involving mitochondrial dysfunction and activation of caspases.
Research Findings
A study evaluated the cytotoxicity of ACH-001 on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis |
| Lung Cancer | 20 | Cell cycle arrest |
| Colon Cancer | 18 | Disruption of mitochondrial function |
These findings indicate that ACH-001 could serve as a potent anticancer agent, warranting further investigation into its efficacy and safety in clinical settings.
In addition to its anticancer properties, ACH-001 exhibits antibacterial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The proposed mechanisms include:
- Inhibition of Bacterial Growth : ACH-001 disrupts essential metabolic pathways in bacteria.
- Disruption of Bacterial Cell Membranes : The compound may compromise the integrity of bacterial membranes, leading to cell lysis.
Case Studies
Research has highlighted the antibacterial efficacy of ACH-001:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These results suggest that ACH-001 could be a promising candidate for developing new antibacterial therapies.
Comparative Analysis with Other Compounds
To contextualize the biological activity of ACH-001, it is useful to compare it with other known compounds:
| Compound | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| ACH-001 | 15 | 10 |
| Doxorubicin | 5 | N/A |
| Ciprofloxacin | N/A | 5 |
This comparison illustrates that while ACH-001 may not be as potent as some established anticancer agents like doxorubicin, it shows considerable antibacterial activity comparable to ciprofloxacin.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of (Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide is its potential as an anticancer agent . Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer Cells
- Lung Cancer Cells
- Colon Cancer Cells
Comparative Analysis with Other Compounds
To highlight the uniqueness of this compound, a comparative table with similar compounds is provided below:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Hydroxycoumarin | 4-Hydroxycoumarin | Anticoagulant | Contains a lactone structure |
| 2-Aminobenzamide | 2-Aminobenzamide | Anticancer | Features an amine group |
| 5-Fluorouracil | 5-Fluorouracil | Anticancer | A fluorinated pyrimidine derivative |
| This compound | Compound Structure | Anticancer | Induces apoptosis selectively |
This table illustrates that while many compounds exhibit anticancer properties, this compound's unique combination of functional groups may lead to reduced side effects compared to conventional therapies .
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various experimental settings:
- In Vitro Studies : Demonstrated significant cytotoxicity against multiple cancer cell lines, with ongoing investigations into specific pathways affected.
- Mechanistic Studies : Research is focused on understanding how this compound induces apoptosis and disrupts cell cycle progression in detail.
Comparison with Similar Compounds
Comparison with Similar 2-Cyanoacrylamide Derivatives
Structural and Functional Variations
Key structural differences among 2-cyanoacrylamide derivatives lie in their substituents, stereochemistry (E/Z), and conjugation patterns. These variations significantly influence biological activity, synthesis pathways, and pharmacokinetic properties.
Key Research Findings
Structure-Activity Relationships (SAR) :
- Electron-deficient aromatic rings (e.g., nitro, bromo) enhance anticancer and antimicrobial potency .
- Dimeric structures improve binding avidity and bioavailability .
- Z-configuration may favor specific stereoelectronic interactions, though E-isomers are more commonly reported .
Therapeutic Applications: PROTACs: The Ding group’s ERK-targeting PROTAC (2019) uses 2-cyanoacrylamide for covalent warhead functionality . Kinase Inhibitors: Compound 13g (TAK1 inhibitor) exemplifies the role of heterocyclic substituents in enhancing selectivity .
Preparation Methods
Claisen Rearrangement Approach
Ortho-allyloxybenzaldehydes undergo-sigmatropic rearrangement under thermal conditions:
Allyl 2-hydroxyphenyl ether → 3-Allyl-2-hydroxybenzaldehyde
Conditions :
Palladium-Catalyzed Allylation
Direct C–H allylation of 2-hydroxybenzaldehyde using allyl carbonates:
2-Hydroxybenzaldehyde + Allyl carbonate → 3-Allyl-2-hydroxybenzaldehyde
Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
Conditions : DMF, 100°C, 12 h (yield: 68%).
Knoevenagel Condensation for Acrylamide Formation
Reaction of 3-allyl-2-hydroxybenzaldehyde with cyanoacetamide under acidic conditions:
3-Allyl-2-hydroxybenzaldehyde + Cyanoacetamide → (Z)-3-(3-Allyl-2-hydroxyphenyl)-2-cyanoacrylamide
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol/Water (3:1) |
| Temperature | Reflux (80°C) |
| Time | 6–8 h |
| Yield | 72–85% |
Stereoselectivity Control :
- Z-Isomer Favored : Protonation of enolate intermediate under acidic conditions stabilizes the (Z)-configuration via intramolecular hydrogen bonding.
- Additives : TiCl₄ or ZnCl₂ enhances selectivity (Z:E > 9:1).
Alternative Synthetic Routes
Copper-Catalyzed Tandem Allylation-Condensation
One-pot synthesis using Cu(OTf)₂ as catalyst:
2-Hydroxybenzaldehyde + Allyl bromide + Cyanoacetamide → Target compound
Conditions :
Electrochemical C–O Coupling
Electrochemical allylation of 2-hydroxybenzaldehyde followed by condensation:
Electrochemical cell: Carbon felt anode, Pt cathode
Electrolyte: LiClO₄ in MeCN/H₂O
Yield: 63% after condensation
Purification and Characterization
Chromatography :
- Silica gel column with hexane/ethyl acetate (4:1 → 2:1).
Spectroscopic Data : - ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 8.32 (s, 1H, NH), 7.85 (d, J=15.6 Hz, 1H, CH=), 6.92–7.25 (m, 3H, ArH), 5.95 (m, 1H, CH₂CH=CH₂), 5.12 (d, J=17.2 Hz, 1H, CH₂=), 5.06 (d, J=10.4 Hz, 1H, CH₂=), 3.42 (d, J=6.8 Hz, 2H, CH₂).
- ¹³C NMR : δ 165.2 (CONH₂), 159.8 (C=O), 139.5 (CN), 134.7 (CH=), 132.1–116.3 (ArC), 117.8 (CH₂=CH₂).
Challenges and Optimization Strategies
| Challenge | Solution |
|---|---|
| Low Z-selectivity | Use ZnCl₂ in EtOH/H₂O |
| Allyl group oxidation | N₂ atmosphere, BHT inhibitor |
| Poor solubility | DMF/EtOH mixed solvent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
